Cromito de cobre

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cupric chromite, also known as copper chromite, is an inorganic compound with the chemical formula Cu2Cr2O5. It is a black solid that is often used as a catalyst in various chemical reactions. The compound is known for its ability to catalyze hydrogenation reactions and is widely used in organic synthesis and industrial applications.

Aplicaciones Científicas De Investigación

Cupric chromite has a wide range of scientific research applications, including:

Chemistry: It is used as a catalyst in organic synthesis, particularly in hydrogenation, dehydrogenation, and oxidation reactions.

Biology: Cupric chromite is studied for its potential use in biological systems, including its antibacterial properties.

Medicine: Research is ongoing to explore the use of cupric chromite in drug synthesis and pharmaceutical applications.

Mecanismo De Acción

Target of Action

Copper chromite (Cu2Cr2O5) is primarily used as a catalyst in organic synthesis . Its primary targets are functional groups in aliphatic and aromatic compounds .

Mode of Action

The compound interacts with its targets by facilitating hydrogenation reactions . This interaction results in the selective reduction of functional groups in the target compounds .

Biochemical Pathways

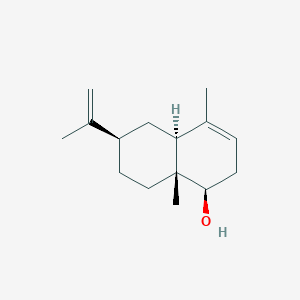

The specific biochemical pathways affected by copper chromite are dependent on the reactions it catalyzes. For instance, in the hydrogenation of furfural to furfuryl alcohol, copper chromite facilitates the addition of hydrogen to the carbonyl group of furfural .

Pharmacokinetics

It’s important to note that the compound is a solid at room temperature and is used in its solid form in reactions .

Result of Action

The result of copper chromite’s action is the transformation of target compounds through hydrogenation reactions . This can lead to the production of new compounds with different properties. For example, the hydrogenation of furfural results in furfuryl alcohol, which has different chemical properties and uses .

Action Environment

The action of copper chromite can be influenced by environmental factors such as temperature and the presence of other substances. For instance, the production of copper chromite can involve the exposure of copper barium ammonium chromate to temperatures of 350-450 °C . Additionally, commercial samples of copper chromite often contain barium oxide and other components .

Direcciones Futuras

Cupric chromite decorated with iron carbide nanoparticles has been used as a multifunctional catalyst for magnetically induced continuous-flow hydrogenation of aromatic ketones . This approach is versatile and potentially transferrable to a wide range of heterogeneous catalysts and transformations .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Cupric chromite can be synthesized through the thermal decomposition of copper chromate. The traditional method involves calcining copper chromate at high temperatures, typically around 350-450°C. The reaction can be represented as: [ 2 \text{CuCrO}_4 \rightarrow 2 \text{CuCrO}_3 + \text{O}_2 ]

Another method involves the thermal decomposition of copper barium ammonium chromate. This process also requires high temperatures and results in the formation of cupric chromite along with other by-products such as barium oxide and copper oxide .

Industrial Production Methods: In industrial settings, cupric chromite is often produced by exposing copper barium ammonium chromate to temperatures of 350-450°C in a muffle furnace. The by-product copper oxide is removed using an acetic acid extraction, which involves washing with the acid, decantation, and heat drying of the remaining solid to yield isolated cupric chromite .

Análisis De Reacciones Químicas

Types of Reactions: Cupric chromite undergoes various types of chemical reactions, including:

Oxidation: Cupric chromite can be oxidized to form higher oxidation state compounds.

Reduction: It is commonly used as a catalyst in hydrogenation reactions, where it facilitates the reduction of organic compounds.

Substitution: Cupric chromite can participate in substitution reactions where one or more atoms in the compound are replaced by other atoms or groups.

Common Reagents and Conditions: Cupric chromite is often used in the presence of hydrogen gas for hydrogenation reactions. It can also be used with other reducing agents such as sodium borohydride. The reactions typically occur under elevated temperatures and pressures to ensure efficient catalysis .

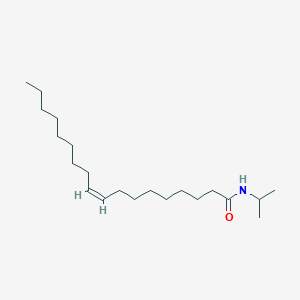

Major Products Formed: The major products formed from reactions involving cupric chromite depend on the specific reaction conditions and substrates used. For example, in hydrogenation reactions, cupric chromite can reduce furfural to furfuryl alcohol and butyraldehyde to 1-butanol .

Comparación Con Compuestos Similares

Cupric chromite can be compared with other similar compounds such as:

Cuprous chromite (CuCrO4): This compound has a different oxidation state for copper and chromium and exhibits different catalytic properties.

Copper(II) oxide (CuO): While also used as a catalyst, copper(II) oxide has different applications and reactivity compared to cupric chromite.

Chromium(III) oxide (Cr2O3): This compound is used in various industrial applications but does not have the same catalytic properties as cupric chromite.

Cupric chromite is unique due to its specific catalytic properties, particularly in hydrogenation reactions, and its ability to maintain activity under various reaction conditions.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of Cupric chromite can be achieved through a solid-state reaction method.", "Starting Materials": [ "Copper oxide (CuO)", "Chromium oxide (Cr2O3)" ], "Reaction": [ "Mix the starting materials in a stoichiometric ratio of CuO:Cr2O3 (2:2).", "Grind the mixture thoroughly to ensure homogeneity.", "Heat the mixture in a furnace at a temperature of 1000-1100°C for several hours.", "Allow the product to cool to room temperature.", "Wash the product with distilled water to remove any impurities.", "Dry the product at a temperature of 100-110°C.", "The resulting product is Cupric chromite (Cu2Cr2O5)." ] } | |

Número CAS |

12053-18-8 |

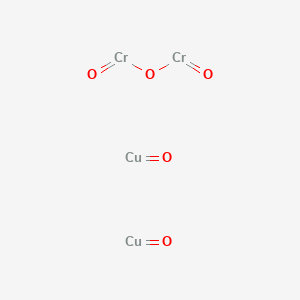

Fórmula molecular |

CrCuO |

Peso molecular |

131.54 g/mol |

Nombre IUPAC |

oxocopper;oxo(oxochromiooxy)chromium |

InChI |

InChI=1S/Cr.Cu.O |

Clave InChI |

HFORGINKVIYNFC-UHFFFAOYSA-N |

SMILES |

O=[Cr]O[Cr]=O.O=[Cu].O=[Cu] |

SMILES canónico |

[O].[Cr].[Cu] |

| 12053-18-8 | |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.